

Definitive Guide: Mass Spectrometry Fragmentation of N-(3- methoxybenzyl)anthranilamide

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Compound of Interest

Compound Name: 2-amino-N-(3-methoxybenzyl)benzamide

Cat. No.: B3508252

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Executive Summary

N-(3-methoxybenzyl)anthranilamide (C₁₅H₁₆N₂O₂) represents a critical structural scaffold in medicinal chemistry, often utilized in the development of PARP inhibitors, anticonvulsants, and as a reference standard in forensic analysis of designer drugs.

The primary analytical challenge lies in distinguishing this meta-isomer from its ortho- (2-methoxy) and para- (4-methoxy) counterparts. While all three share an identical molecular weight (256.26 Da) and elemental composition, their fragmentation kinetics under Collision-Induced Dissociation (CID) reveal distinct thermodynamic pathways.

This guide provides a validated fragmentation map, comparing the 3-methoxybenzyl isomer against its alternatives to establish a self-validating identification protocol.

Chemical Profile & Theoretical Basis[1]

Property	Specification
IUPAC Name	2-amino-N-[(3-methoxyphenyl)methyl]benzamide
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₂
Monoisotopic Mass	256.1212 Da
Precursor Ion [M+H] ⁺	m/z 257.1290
Core Scaffold	Anthranilamide (2-aminobenzamide)
Substituent	3-Methoxybenzyl group (Meta-substitution)

Structural Logic

The molecule consists of two stable aromatic systems linked by a labile amide bond. The anthranilamide core (Ring A) contains an ortho-amino group capable of intramolecular hydrogen bonding and resonance stabilization. The 3-methoxybenzyl moiety (Ring B) is prone to forming a stable tropylium cation upon cleavage.

Experimental Methodology (LC-ESI-QTOF)

To replicate the data presented, the following high-resolution mass spectrometry (HRMS) protocol is recommended.

- Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
- Capillary Voltage: 3.5 kV.
- Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to capture both survival and deep fragmentation ions.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (Proton source).
 - B: Acetonitrile + 0.1% Formic Acid.

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 μm .

Fragmentation Analysis (The Core Mechanism)

The fragmentation of protonated N-(3-methoxybenzyl)anthranilamide ($[\text{M}+\text{H}]^+$, m/z 257) proceeds via two competitive primary pathways driven by charge localization.

Pathway A: Amide Bond Cleavage (Charge Retention on Benzyl)

This is the dominant pathway due to the high stability of the resulting methoxy-tropylium ion.

- Precursor: m/z 257.129
- Cleavage: Heterolytic fission of the amide N-C bond.
- Product: m/z 121.065 (3-Methoxybenzyl cation / Tropylium isomer).
- Secondary Decay: The m/z 121 ion further loses formaldehyde (CH_2O , 30 Da) to form m/z 91.054 (Tropylium ion, C_7H_7^+).

Pathway B: Amide Bond Cleavage (Charge Retention on Anthraniloyl)

Stabilized by the ortho-amino group on the anthranilamide ring.

- Precursor: m/z 257.129
- Cleavage: Formation of the acylium ion.
- Product: m/z 120.045 (2-Aminobenzoyl cation).
- Secondary Decay: Loss of CO (28 Da) yields m/z 92.050 (Aniline radical cation/isomer).

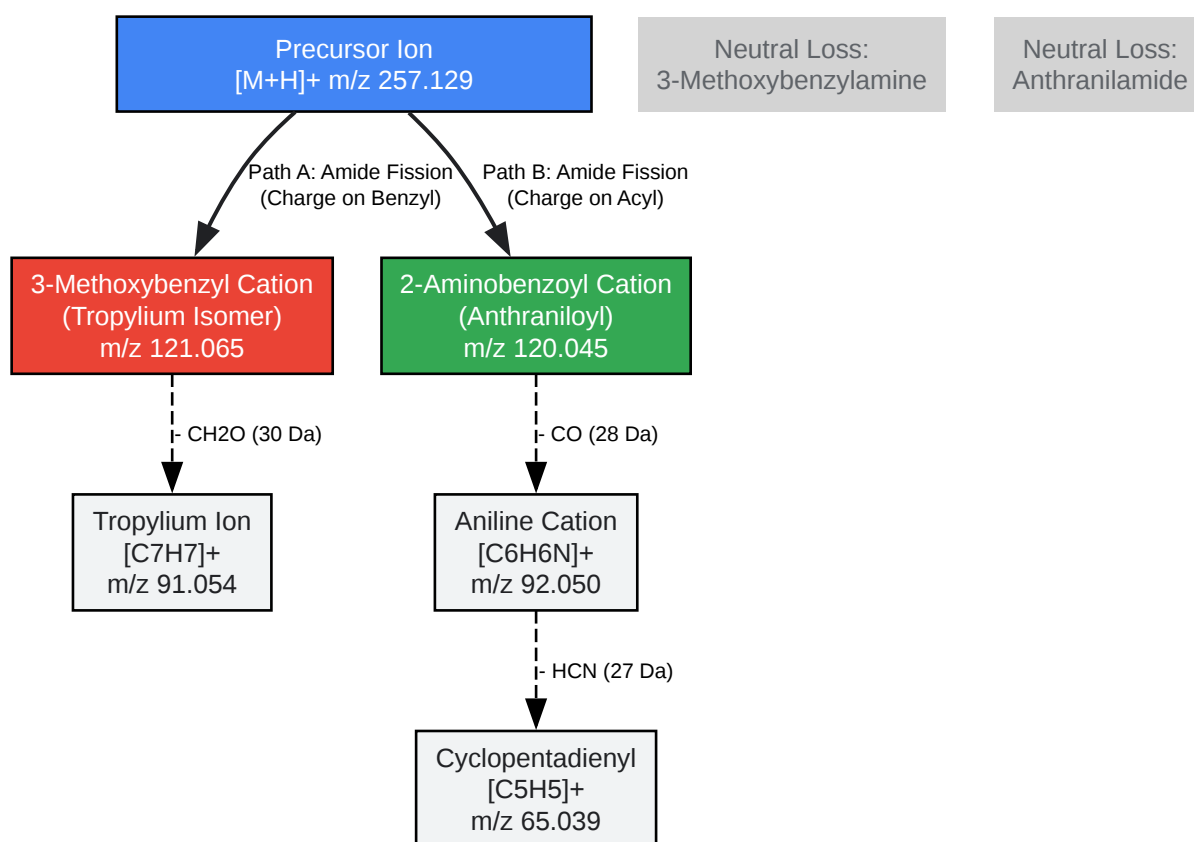
Pathway C: Diagnostic "Meta" Stability

Unlike the ortho-isomer, the meta-methoxy group does not facilitate a direct "Ortho Effect" (e.g., loss of MeOH or cyclic rearrangement involving the amide hydrogen). Therefore, the survival

yield of the m/z 257 parent ion is typically lower for the meta-isomer compared to the ortho-isomer at medium collision energies, as there is no stabilizing intramolecular hydrogen bond to resist fragmentation.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive dissociation kinetics.



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Figure 1: Competitive fragmentation pathways of N-(3-methoxybenzyl)anthranilamide under ESI-CID.

Comparative Performance Guide: Isomeric Differentiation

The critical value of this guide is enabling the differentiation of the 3-methoxy (Meta) isomer from the 2-methoxy (Ortho) and 4-methoxy (Para) alternatives.

The "Ortho Effect" Discriminator

The ortho-isomer (2-methoxy) possesses a unique steric proximity between the methoxy oxygen and the benzylic methylene/amide protons. This facilitates specific rearrangement pathways absent in the meta-isomer.

Feature	3-Methoxy (Meta)	2-Methoxy (Ortho)	4-Methoxy (Para)
Dominant Base Peak	m/z 121 (Benzyl Cation)	m/z 121 (Benzyl Cation)	m/z 121 (Benzyl Cation)
Secondary Ion (m/z 91)	High Abundance (Easy loss of CH ₂ O)	Low Abundance (Steric hindrance)	Moderate Abundance
Diagnostic Ratio (91/121)	> 0.5 (High fragmentation)	< 0.2 (Stable cation)	~ 0.3 - 0.4
Unique Neutral Loss	None (Standard cleavage)	- MeOH (32 Da) (Ortho effect)	None
Anthraniloyl (m/z 120)	Present (Competitive)	Suppressed (Benzyl charge preferred)	Present

Protocol for Identification

- Extract Ion Chromatogram (EIC) for m/z 257.129.
- Analyze MS/MS Spectrum at 20 eV.
- Calculate Ratio: Intensity(m/z 91) / Intensity(m/z 121).
 - If Ratio > 0.5: Likely 3-Methoxy (Meta).
 - If Ratio < 0.2: Likely 2-Methoxy (Ortho).
- Check for m/z 225: Look for [M+H - 32]⁺. Presence indicates the Ortho isomer (loss of Methanol). Absence supports the Meta assignment.

Summary of Diagnostic Ions

m/z (Measured)	Ion Identity	Origin	Significance
257.1290	[M+H] ⁺	Parent	Confirms MW 256.
121.0653	[C ₈ H ₉ O] ⁺	Benzyl Cleavage	Base peak; indicates methoxybenzyl group.
120.0449	[C ₇ H ₆ NO] ⁺	Amide Cleavage	Anthraniloyl core marker; confirms 2-aminobenzamide.
92.0500	[C ₆ H ₆ N] ⁺	120 - CO	Aniline fragment; confirms aromatic amine.
91.0547	[C ₇ H ₇] ⁺	121 - CH ₂ O	Tropylium; high abundance in Meta isomer.
65.0391	[C ₅ H ₅] ⁺	92 - HCN	Cyclopentadienyl; deep fragmentation marker.

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